molecular formula C12H9N3 B5503992 2-phenyl-2H-pyrazolo[3,4-b]pyridine

2-phenyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B5503992
M. Wt: 195.22 g/mol
InChI Key: AWAZZFYBPWSJSS-UHFFFAOYSA-N
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Description

2-Phenyl-2H-pyrazolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound that belongs to the pyrazolopyridine family, a class of structures recognized for their broad research applications in medicinal chemistry and drug discovery . These compounds are of significant scientific interest due to their structural analogy to purine bases, making them privileged scaffolds for the development of bioactive molecules . While specific biological data for this compound is limited, derivatives of the pyrazolo[3,4-b]pyridine core have been extensively investigated for their potential as kinase inhibitors and have also been reported to exhibit anti-inflammatory properties . The 2H- tautomeric form, substituted at the N2 position, is less common than the 1H- tautomer, and its specific synthesis often requires regiospecific methods starting from appropriately substituted pyrazole precursors . This compound serves as a versatile building block for further chemical functionalization at various positions on the fused ring system, enabling the exploration of structure-activity relationships. It is supplied exclusively for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-11(7-3-1)15-9-10-5-4-8-13-12(10)14-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAZZFYBPWSJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenyl 2h Pyrazolo 3,4 B Pyridine and Derivatives

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov These reactions are highly atom-economical and can generate significant molecular complexity in a single step. nih.gov

One notable example is the three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester, which, when refluxed in acetic acid with a catalytic amount of piperidine, yields novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov Another MCR involves the reaction of vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base to regioselectively produce 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Pyrazolo[3,4-b]pyridine Synthesis
Reactant 1Reactant 2Reactant 3ProductReference
3-Aminopyrazol-5-onesSubstituted salicylic aldehydesAcetylacetic ester2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones nih.gov
Vinyl azideAldehydeTosylhydrazine3,4,5-Trisubstituted 1H-pyrazoles organic-chemistry.org

Cycloaddition Reactions (e.g., [3+3] Cycloadditions)

Cycloaddition reactions provide an elegant and efficient means of constructing the pyrazolo[3,4-b]pyridine ring system. These reactions involve the joining of two components to form a cyclic adduct. researchgate.netresearchgate.net

A notable application of this strategy is the Diels-Alder cycloaddition of pyrazolyl imines with electron-poor dienophiles. researchgate.net This reaction can be effectively promoted by microwave irradiation, significantly reducing reaction times to 5-20 minutes. researchgate.netresearchgate.net This method has been successfully applied to a range of dienophiles, including aromatic and aliphatic nitroalkenes, as well as cyclic electron-deficient dienophiles. researchgate.netresearchgate.net The reaction proceeds with the loss of a small molecule, such as HNO2 or HCl, to afford the aromatic pyrazolo[3,4-b]pyridine product. researchgate.net

Table 2: Diels-Alder Cycloadditions for Pyrazolo[3,4-b]pyridine Synthesis
DieneDienophileReaction ConditionsProductReference
Pyrazolyl 2-azadienesElectron-poor dienophilesMicrowave irradiation (10-20 min)Pyrazolo[3,4-b]pyridines researchgate.net
Pyrazolyl iminesAromatic nitroalkenesMicrowave irradiationPyrazolo[3,4-b]pyridines researchgate.net
Pyrazolyl iminesAliphatic nitroalkenesMicrowave irradiationPyrazolo[3,4-b]pyridines researchgate.net
Pyrazolyl imines2-ChloroacrylonitrileMicrowave irradiationPyrazolo[3,4-b]pyridines researchgate.net

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are a cornerstone of heterocyclic synthesis, including the formation of 2-phenyl-2H-pyrazolo[3,4-b]pyridines. mdpi.comnih.gov

A prominent example is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov This reaction proceeds through the initial formation of an α,β-unsaturated intermediate, followed by a Michael addition of the 5-aminopyrazole. nih.gov Subsequent cyclization and dehydration lead to the formation of the pyridine (B92270) ring. nih.gov For instance, the condensation of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of ZrCl4 as a catalyst has been shown to produce 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com A cascade 6-endo-dig cyclization reaction has also been developed for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This reaction proceeds through the initial condensation of the amine and aldehyde to form an intermediate that then undergoes cyclization. nih.gov

Table 3: Condensation Reactions for Pyrazolo[3,4-b]pyridine Synthesis
Reactant 1Reactant 2Catalyst/ConditionsProductReference
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated ketonesZrCl4, 95 °C4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
5-AminopyrazolesAlkynyl aldehydesAg(CF3CO2), TfOHHalogenated and non-halogenated pyrazolo[3,4-b]pyridines nih.gov
5-Aminopyrazole1,3-Dicarbonyl compoundsGlacial AcOHN-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the synthesis and functionalization of the pyrazolo[3,4-b]pyridine skeleton.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides in the presence of a palladium catalyst, has been used for the direct arylation of the pyrazolo[3,4-b]pyridine core. nih.govresearchgate.net A practical approach for creating 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines involves a sequential, one-pot Suzuki-Miyaura coupling. nih.govresearchgate.net This method allows for the selective arylation at the C3 and C6 positions, demonstrating high chemoselectivity. nih.gov For instance, the reaction of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid can be optimized to achieve high yields. nih.gov

Similarly, the Buchwald-Hartwig amination provides a versatile method for constructing C-N bonds by coupling amines with aryl halides, a reaction also catalyzed by palladium. wikipedia.orglibretexts.orgacsgcipr.org This reaction is instrumental in synthesizing N-aryl pyrazolo[3,4-b]pyridine derivatives. nih.govnih.gov For example, the coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives with various amines can be achieved using a palladium catalyst and a suitable ligand. nih.gov This methodology has been pivotal in the synthesis of complex molecules with potential therapeutic applications. nih.govrsc.org

Table 1: Examples of Cross-Coupling Reactions in 2-Phenyl-2H-Pyrazolo[3,4-b]pyridine Synthesis
Reaction TypeStarting MaterialsCatalyst/ReagentsProductKey FeaturesReference
Suzuki-Miyaura6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, Phenylboronic acidPd(OAc)₂, dppf, Cs₂CO₃3,6-diaryl-1H-pyrazolo[3,4-b]pyridinesSequential, one-pot arylation at C3 and C6 positions. nih.govresearchgate.net
Buchwald-Hartwig5-bromo-1H-pyrazolo[3,4-b]pyridine derivative, AminePd catalyst, Ligand (e.g., Xantphos)N-aryl-pyrazolo[3,4-b]pyridinesFormation of C-N bonds for the introduction of amine substituents. nih.govnih.gov

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgchemistrysteps.com It utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org In the context of pyrazolo[3,4-b]pyridines, this reaction has been employed for regioselective formylation. researchgate.net

Research has shown that the aromatic, fully unsaturated pyrazolo[3,4-b]pyridine system itself is unreactive under Vilsmeier-Haack conditions. researchgate.net However, its dihydro derivatives can be successfully formylated. researchgate.net For instance, 4,5- and 6,7-dihydro-pyrazolo[3,4-b]pyridines can be converted to their corresponding 5-carbaldehyde derivatives. researchgate.net The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in the substitution reaction. wikipedia.org The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde. wikipedia.org

Wittig Reaction Modifications

The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, has been adapted for the synthesis of precursors to the pyrazolo[3,4-b]pyridine core. mdpi.com A modified Wittig reaction using a stabilized ylide has been employed to produce (E)-4-aryl-but-3-en-2-ones in high yields. mdpi.com These α,β-unsaturated ketones then serve as key intermediates. The reaction of these ketones with 5-amino-1-phenylpyrazole (B52862) in the presence of a catalyst leads to the formation of the pyrazolo[3,4-b]pyridine ring system. mdpi.com The use of a catalytic amount of benzoic acid has been shown to accelerate the initial Wittig reaction. mdpi.com

Gould-Jacobs Reaction and Proposed Mechanisms

The Gould-Jacobs reaction is a classical method for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.org The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgyoutube.com This methodology can be extended to the synthesis of fused heterocyclic systems containing a pyridine ring.

In the context of pyrazolo[3,4-b]pyridine synthesis, an analogous approach would involve the reaction of a 5-aminopyrazole with a suitable three-carbon electrophile. The proposed mechanism begins with a nucleophilic attack from the amino group of the pyrazole (B372694) onto the electrophilic carbon of the malonic ester derivative, followed by the loss of an alkoxy group. wikipedia.org A subsequent 6-electron cyclization under thermal conditions would lead to the formation of the pyridine ring fused to the pyrazole core. wikipedia.org The initial product is often a 4-hydroxy-3-carboalkoxy-pyrazolo[3,4-b]pyridine, which can be further modified, for example, by saponification and decarboxylation. wikipedia.org

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives, enabling reactions under milder conditions and with greater control over the final product.

Metal-Catalyzed Reactions (e.g., Palladium, Copper(II) acetylacetonate (B107027), ZrCl₄)

A variety of metal catalysts have proven effective in the synthesis of the pyrazolo[3,4-b]pyridine scaffold.

Palladium: As discussed in the context of cross-coupling reactions, palladium catalysts are central to both Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating the formation of C-C and C-N bonds, respectively. nih.govnih.gov Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used palladium source in these transformations. nih.govnih.gov

Copper(II) acetylacetonate: Copper catalysts have also been employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.orgresearchgate.net For instance, a formal [3+3] cycloaddition reaction catalyzed by copper(II) acetylacetonate has been reported to produce these compounds in high yields under mild conditions. acs.orgresearchgate.net

Zirconium(IV) chloride (ZrCl₄): This Lewis acid catalyst has been utilized in the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core. mdpi.com ZrCl₄ is considered a "green" catalyst due to its low toxicity and cost-effectiveness. mdpi.com

Lewis Acid Catalysis (e.g., Yb(OTf)₃, (+)-camphor-10-sulfonic acid)

Lewis acids are frequently used to activate substrates and promote cyclization reactions in the synthesis of heterocyclic compounds.

Ytterbium(III) triflate (Yb(OTf)₃): While specific examples for the synthesis of this compound were not found in the provided search results, Ytterbium(III) triflate is a known Lewis acid catalyst used in various organic transformations, and its potential application in similar heterocyclic syntheses is plausible.

(+)-Camphor-10-sulfonic acid (CSA): This chiral Brønsted acid can also function as a Lewis acid catalyst in certain reactions. sigmaaldrich.comorgsyn.orgsigmaaldrich.com While direct application to the synthesis of the target compound is not explicitly detailed in the provided results, Brønsted and Lewis acids are generally known to catalyze condensation and cyclization reactions that are key steps in the formation of pyrazolo[3,4-b]pyridines. nih.gov

Table 2: Catalysts in the Synthesis of this compound Derivatives
CatalystReaction TypeRole of CatalystReference
Palladium (e.g., Pd(OAc)₂)Suzuki-Miyaura, Buchwald-HartwigFacilitates C-C and C-N bond formation. nih.govnih.gov
Copper(II) acetylacetonate[3+3] CycloadditionCatalyzes the cycloaddition reaction. acs.orgresearchgate.net
Zirconium(IV) chloride (ZrCl₄)CyclizationActs as a Lewis acid to promote cyclization. mdpi.com
(+)-Camphor-10-sulfonic acidCondensation/Cyclization (General)Acts as a Brønsted/Lewis acid catalyst. nih.gov

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful tool for the synthesis of heterocyclic compounds by facilitating reactions between reactants located in different immiscible phases. This technique often leads to milder reaction conditions, increased yields, and enhanced selectivity. In the context of pyrazolo[3,4-b]pyridine synthesis, PTC is particularly relevant for the N-alkylation of the pyrazole ring, a key step in introducing the 2-phenyl group or other substituents at this position.

While specific examples detailing the synthesis of this compound using PTC are not extensively documented, the N-alkylation of pyrazoles under solvent-free phase-transfer conditions provides a highly relevant and efficient methodology. researchgate.net This approach typically involves the reaction of a pyrazole with an alkylating agent in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, and a solid base. The catalyst transports the pyrazole anion from the solid phase or an aqueous phase to the organic phase where the alkylation occurs. researchgate.net

A significant advantage of this method is the potential to carry out the reaction without a solvent, which aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. researchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the N-alkylation.

Green Chemistry and Sustainable Synthesis Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of this compound and its derivatives, several green chemistry strategies have been explored to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent offers significant environmental benefits. Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. The synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation. For instance, the condensation of 5-aminopyrazoles with appropriate carbonyl compounds can be carried out by grinding the reactants together, sometimes with a solid acid catalyst, to afford the desired products in high yields.

A notable example is the synthesis of pyrazolo[3,4-b]pyridines catalyzed by a nano-magnetic metal-organic framework under solvent-free conditions at 100 °C, demonstrating high yields and the potential for catalyst recycling. researchgate.net

ReactantsCatalyst/ConditionsProductYield (%)Reference
5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, Aldehydes, 3-(cyanoacetyl)indoleFe3O4@MIL-101(Cr)-N(CH2PO3)2, 100 °C, solvent-freePyrazolo[3,4-b]pyridine derivativesHigh researchgate.net

This table presents a representative example of a solvent-free synthesis of pyrazolo[3,4-b]pyridine derivatives.

Use of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can act as both the solvent and the catalyst in chemical reactions. While specific applications of ionic liquids in the synthesis of this compound are emerging, their use in the synthesis of the broader pyrazole family is well-established.

Pyridinium-based ionic liquids, for instance, have been synthesized and utilized as reaction media. nih.gov The synthesis of these ionic liquids often involves the quaternization of pyridine with an appropriate alkyl halide. The resulting ionic liquids can then be employed as solvents for various organic transformations, potentially including the cyclization reactions that form the pyrazolo[3,4-b]pyridine ring system. The unique properties of ILs can influence reaction rates and selectivities.

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. Ultrasound irradiation has been shown to promote the synthesis of various heterocyclic compounds, often with improved yields and shorter reaction times compared to conventional methods.

While direct examples for the synthesis of this compound are not abundant, the successful application of ultrasound in the synthesis of related pyrimidine (B1678525) and pyrazole derivatives suggests its high potential in this area. The benefits of ultrasonic irradiation include enhanced reaction rates, milder conditions, and often, improved product purity.

Regioselectivity and Stereoselectivity Control in Synthesis

The control of regioselectivity is a critical challenge in the synthesis of substituted pyrazolo[3,4-b]pyridines, as the use of unsymmetrical starting materials can lead to the formation of multiple isomers. Stereoselectivity, while less commonly discussed for this specific scaffold unless chiral centers are introduced, is also a key consideration in modern organic synthesis.

A primary example of the regioselectivity challenge arises from the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. nih.gov The initial nucleophilic attack can occur at either of the two different carbonyl groups, leading to two possible regioisomeric products. The outcome of the reaction is largely governed by the relative electrophilicity of the two carbonyl carbons. For instance, if one carbonyl group is part of a ketone and the other is part of an ester, the more electrophilic ketone carbonyl is likely to react preferentially. By carefully selecting the substrates and reaction conditions, it is possible to favor the formation of one regioisomer over the other. nih.gov

Another strategy to control regioselectivity involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov This method can produce a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. The regiochemical outcome can be influenced by the choice of the electrophilic additive and the solvent system, offering a degree of control over the cyclization pathway. nih.gov

A switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines has been developed from 5-aminopyrazoles and alkynyl aldehydes, showcasing excellent regioselectivity. This method proceeds via a cascade 6-endo-dig cyclization, where the regioselectivity is controlled by the nature of the catalyst and additives, allowing for the selective formation of C6-substituted pyrazolo[3,4-b]pyridines.

Starting MaterialsKey Factor for RegioselectivityPredominant ProductReference
5-Aminopyrazole and Unsymmetrical 1,3-Dicarbonyl CompoundRelative electrophilicity of the two carbonyl groupsIsomer resulting from attack at the more electrophilic carbonyl nih.gov
3-Acylpyridine N-oxide TosylhydrazoneElectrophilic additive and solvent combinationControlled mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines nih.gov
5-Aminopyrazole and Alkynyl AldehydeCatalyst and additives (e.g., silver, iodine)C6-substituted pyrazolo[3,4-b]pyridine

This table summarizes key factors influencing regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines.

Scalability and Process Optimization in Synthesis (e.g., Gram-Scale Production)

Transitioning the synthesis of this compound and its analogs from laboratory-scale to gram-scale production necessitates a thorough optimization of reaction parameters. Key considerations in this scale-up process include the choice of catalyst, solvent, reaction temperature, and reaction time, all of which can significantly impact the yield, purity, and economic viability of the synthesis.

Research into the synthesis of related pyrazolo[3,4-b]pyridine frameworks has demonstrated the feasibility of gram-scale production. For instance, a cascade 6-endo-dig cyclization reaction has been successfully scaled up. nih.gov In one example, the reaction of 1-phenyl-5-aminopyrazole with an alkynyl aldehyde was performed on a larger scale to yield the corresponding pyrazolo[3,4-b]pyridine derivative. nih.gov

A critical aspect of process optimization is the systematic evaluation of reaction conditions to identify the optimal parameters. This often involves a multi-variable analysis, as illustrated in the synthesis of various pyrazole-containing heterocyclic compounds. Key parameters that are typically optimized include:

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and product isolation. For the synthesis of certain pyrazolo[3,4-b]pyridine derivatives, a mixture of ethanol (B145695) and dimethylformamide (DMF) (1:1) was found to be optimal for dissolving reactants and facilitating the reaction. mdpi.com

Catalyst Loading: The amount of catalyst used is a critical factor. Insufficient catalyst may lead to slow or incomplete reactions, while an excess can increase costs and complicate purification. Optimization studies for related pyrazolo compounds have shown that a specific catalyst loading, for instance, 4 mg, can provide the highest yield.

Temperature: Reaction temperature directly affects the reaction kinetics. An optimal temperature ensures a reasonable reaction rate without promoting the formation of undesirable byproducts. For some pyrazole syntheses, 50 °C has been identified as the optimal temperature to achieve the highest yield.

The following tables summarize the optimization of reaction conditions for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the impact of different parameters on the product yield.

Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

EntrySolventCatalyst Amount (mg)Temperature (°C)Yield (%)
1Water22570
2Ethanol22585
3Methanol22580
4Acetonitrile22575
5Dichloromethane22560
6Ethanol12575
7Ethanol32590
8Ethanol42592
9Ethanol4Room Temp.80
10Ethanol44088
11Ethanol45095
12Ethanol46093

This table is a representative example based on optimization studies for related pyrazole syntheses and illustrates the general approach to process optimization.

Furthermore, control experiments are essential for understanding the reaction mechanism and the role of each component. For example, conducting the reaction in the absence of an acid catalyst in the synthesis of a 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine resulted in a mixture of the desired product and an intermediate, highlighting the crucial role of the acid in driving the reaction to completion. nih.gov When the isolated intermediate was subjected to the standard acidic conditions, it was converted to the final product in high yield, confirming its role in the reaction pathway. nih.gov

Chemical Transformations and Derivatization

Functionalization Strategies at Different Ring Positions

The reactivity of the pyrazolo[3,4-b]pyridine core allows for selective functionalization at several key positions, including the nitrogen atom of the pyrazole (B372694) ring (N1) and various carbon atoms (C3, C4, C5, and C6) of both the pyrazole and pyridine (B92270) rings. nih.gov

N1-Position: The nitrogen at the N1 position of the pyrazole ring can be readily alkylated or protected with various protecting groups. For instance, mesylation selectively affords the N1-protected product. worktribe.com

C3-Position: The C3 position can be functionalized through tandem borylation and Suzuki-Miyaura cross-coupling reactions. worktribe.com This approach allows for the introduction of a wide range of aryl and heteroaryl substituents.

C4-Position: The C4 position is often substituted through the selection of appropriate starting materials during the construction of the pyridine ring. nih.gov For example, using α,β-unsaturated ketones or 1,3-dicarbonyl compounds in condensation reactions with 5-aminopyrazoles can introduce substituents like hydrogen, methyl, phenyl, or various heterocyclic rings at this position. nih.gov

C5-Position: Functionalization at the C5 position can be achieved through palladium-catalyzed Buchwald-Hartwig amination of a halo-substituted precursor. worktribe.com This reaction is a powerful tool for forming carbon-nitrogen bonds.

C6-Position: The C6 position can be substituted by employing specific starting materials in the ring-forming reaction. For example, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones can introduce a methyl group at the C6 position. mdpi.com

A summary of functionalization strategies is presented in the table below:

Ring PositionFunctionalization StrategyReagents/ConditionsResulting Substituent
N1 Alkylation/ProtectionMesyl chlorideMesyl group worktribe.com
C3 Borylation/Suzuki-Miyaura CouplingBis(pinacolato)diboron, Pd catalystAryl/Heteroaryl groups worktribe.com
C4 Condensation with 1,3-dicarbonylsα,β-unsaturated ketonesHydrogen, methyl, phenyl, etc. nih.gov
C5 Buchwald-Hartwig AminationPd catalyst, amineAmino groups worktribe.com
C6 Condensation with α,β-unsaturated ketonesSubstituted ketonesMethyl group mdpi.com

Synthesis of Substituted Derivatives

The foundational 2-phenyl-2H-pyrazolo[3,4-b]pyridine structure serves as a key intermediate for the synthesis of various derivatives, including Schiff's bases, thiazolidinones, and azetidin-2-ones. These derivatives often exhibit interesting biological activities. nih.gov

Schiff's Bases: Schiff's bases are typically synthesized through the condensation of an amino-functionalized pyrazolo[3,4-b]pyridine with an appropriate aldehyde or ketone. nih.govjocpr.com For example, new pyrazolo[3,4-b]pyridine esters can be converted to the corresponding hydrazides, which are then reacted with various aldehydes to form hydrazones, a type of Schiff base. nih.gov These reactions are often catalyzed by acid. jocpr.com

Thiazolidinones: Thiazolidinone rings can be appended to the pyrazolo[3,4-b]pyridine scaffold. One common method involves the reaction of a pyrazolo[3,4-b]pyridine-containing Schiff base with a thiolactic acid or thioglycolic acid. nih.gov Another approach involves the Knoevenagel condensation of 4-thiazolidinones with pyrazole-4-carbaldehydes. nih.gov

Azetidin-2-ones: The synthesis of azetidin-2-ones (β-lactams) fused to or substituted with the pyrazolo[3,4-b]pyridine core can be achieved through the cycloaddition reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. nih.gov

The following table summarizes the synthesis of these derivatives:

DerivativeSynthetic ApproachKey Reagents
Schiff's Bases CondensationAmino-pyrazolo[3,4-b]pyridine, Aldehyde/Ketone nih.govjocpr.com
Thiazolidinones CyclocondensationPyrazolo[3,4-b]pyridine Schiff base, Thiolactic acid nih.gov
Azetidin-2-ones CycloadditionPyrazolo[3,4-b]pyridine Schiff base, Chloroacetyl chloride nih.gov

Construction of Fused and Polycyclic Systems Incorporating the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus can be incorporated into larger, more complex fused and polycyclic systems, leading to novel chemical entities with unique three-dimensional structures.

Bipyrazolo[3,4-b]pyridine Scaffold Formation

A novel 3,3′-bipyrazolo[3,4-b]pyridine-type structure has been synthesized from 5-acetylamino-3-methyl-1-phenylpyrazole using the Vilsmeier-Haack reaction as a key step. researchgate.net This reaction, which typically uses a phosphoryl chloride/dimethylformamide (Vilsmeier reagent) mixture, can lead to the formation of this dimeric scaffold. researchgate.net The structure of the resulting bipyrazolo[3,4-b]pyridine was confirmed through various spectroscopic techniques, including FT-IR, HRMS, ¹H NMR, and ¹³C NMR. researchgate.net

Spirocyclic Pyrazolo[3,4-b]pyridine Derivatives

Spirocyclic compounds containing the pyrazolo[3,4-b]pyridine core are of significant interest due to their presence in many natural products and pharmaceuticals. researchgate.net The synthesis of these complex structures can be achieved through multicomponent reactions. For example, spirocycloalkane-fused pyrazolo[3,4-b]pyridines have been reported. researchgate.net Another example is the synthesis of pyrazolo[3,4-b]pyridine-4-spiroindolinones. researchgate.net These syntheses often involve a one-pot reaction of several starting materials, highlighting the efficiency of multicomponent strategies in building molecular complexity. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 2-phenyl-2H-pyrazolo[3,4-b]pyridine and its derivatives. These methods solve approximations of the Schrödinger equation to determine the molecule's behavior at an atomic level.

Density Functional Theory (DFT) has become a workhorse in the computational study of pyrazolopyridine systems due to its favorable balance of accuracy and computational cost. nih.goveurasianjournals.com DFT is used to investigate optimized molecular geometries, electronic distributions, and spectroscopic properties. For the pyrazolopyridine core and its analogues, DFT calculations are routinely used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Studies on related heterocyclic systems demonstrate that specific functionals, such as the B3LYP hybrid functional, are commonly employed to calculate molecular properties. nih.govtandfonline.com For aromatic systems involving π-stacking interactions, specialized hybrid functionals may be used to achieve results in good agreement with high-level calculations. acs.org Furthermore, DFT is applied to predict spectroscopic data, such as NMR chemical shifts, which can be correlated with experimental values to confirm molecular structures. researchgate.net

Table 1: Common DFT Functionals and Basis Sets in Pyridine (B92270)/Pyrazole (B372694) Studies

Functional Basis Set Typical Application
B3LYP 6-31G* / 6-311G** Geometry Optimization, Electronic Properties nih.govtandfonline.com
PBE 6-311+G(d,p) Solid-State Properties, Reaction Energies
M06-2X cc-pVTZ Non-covalent Interactions, Thermochemistry
BH&H 6-31+G(d) π-stacking Interactions in Aromatic Systems acs.org
BLYP, PW91 DNP Geometry Optimization, Reactivity Indices nih.gov

For fused heterocyclic systems like pyrazolo[3,4-b]pyridine, tautomerism is a key consideration. The unsubstituted scaffold can exist in two tautomeric forms: 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine. Semi-empirical methods, such as AM1 (Austin Model 1), provide a computationally efficient means to assess the relative stability of these tautomers. A pivotal study by Alkorta and Elguero employed AM1 calculations to investigate this equilibrium. Their findings clearly demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer. mdpi.com This computational insight is crucial for predicting the predominant form of the molecule in synthetic and biological environments.

Table 2: Calculated Tautomer Stability for Pyrazolo[3,4-b]pyridine

Tautomer Relative Stability (kJ/mol) Method Finding
1H-Pyrazolo[3,4-b]pyridine 0 (Reference) AM1 More stable tautomer mdpi.com
2H-Pyrazolo[3,4-b]pyridine +37.03 AM1 Less stable tautomer mdpi.com

Conformational Analysis and Energy Profiles

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl group to the nitrogen atom of the pyrazole ring. Conformational analysis using computational methods is employed to understand the energy landscape associated with this rotation.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating the step-by-step mechanisms of chemical reactions used to synthesize the pyrazolo[3,4-b]pyridine scaffold. tandfonline.comresearchgate.net By modeling the reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile of a proposed reaction pathway.

For instance, the mechanism of multicomponent reactions, which are often used to build the pyrazolo[3,4-b]pyridine core, has been investigated computationally. tandfonline.commdpi.com These studies map out the sequence of events, such as an initial Knoevenagel condensation or Michael addition, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the final aromatic bicyclic system. mdpi.com By calculating the activation energies for each step, chemists can understand the feasibility of a proposed mechanism, predict the regioselectivity when unsymmetrical reagents are used, and optimize reaction conditions. tandfonline.commdpi.com

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound derivatives, docking is extensively used to investigate how these compounds might interact with specific protein targets of therapeutic interest.

These studies have successfully rationalized the activity of pyrazolo[3,4-b]pyridine derivatives against a range of biological targets. The docking simulations place the ligand into the three-dimensional structure of the protein's binding site (often obtained from the Protein Data Bank) and score the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, derivatives have been docked into the active sites of various kinases, where the pyrazolopyridine core often acts as a hinge-binding motif. mdpi.com The pyridine nitrogen can form crucial hydrogen bonds, while the phenyl group can engage in π-π stacking or hydrophobic interactions with residues like phenylalanine. mdpi.com

Table 3: Examples of Molecular Docking Targets for Pyrazolo[3,4-b]pyridine Scaffolds

Protein Target PDB Code Key Interaction Types Noted in Studies
Tropomyosin receptor kinase A (TRKA) Not specified π-π stacking with Phenylalanine (Phe589) mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) 4ASD Interaction with catalytic amino acids bohrium.com
α-Amylase Not specified Validation of in-vitro antidiabetic activity mit.edu
Various Kinases 2ITO, 2A4L Hydrogen bonding, hydrophobic interactions researchgate.net
Cyclin-Dependent Kinase 2 (CDK2) Not specified Comparison with known inhibitors nih.gov

Pharmacophore Modeling and Virtual Screening (Computational Aspects)

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target. This model acts as a 3D query for virtual screening, a process where large digital libraries of compounds are searched to identify new molecules that match the pharmacophore and are therefore potential new active compounds. mdpi.com

For a scaffold like this compound, a pharmacophore model can be generated using either a ligand-based or structure-based approach. mdpi.com In a ligand-based approach, a set of known active molecules containing this scaffold are superimposed, and their common chemical features are extracted to create the model. pnnl.gov This pharmacophore hypothesis can then be validated and used to filter databases of millions of compounds to find novel structures with a high probability of being active. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery pipeline. researchgate.netpnnl.gov

Prediction of Relevant Physicochemical Properties (e.g., SwissADME analysis, excluding safety/ADME in humans)

Computational tools, such as SwissADME, are frequently employed to predict the physicochemical properties of pyrazolo[3,4-b]pyridine derivatives, offering a preliminary assessment of their drug-likeness and chemical behavior. These analyses are crucial in the early stages of drug discovery for prioritizing compounds with favorable properties. japsonline.com

Studies on various substituted pyrazolo[3,4-b]pyridines have demonstrated that this scaffold generally aligns with established criteria for drug-likeness, such as Lipinski's rule of five and Veber's rules. japsonline.com These rules are based on molecular properties that influence a compound's potential to be an orally active drug. The bioavailability radar, which considers properties like lipophilicity, size, polarity, solubility, saturation, and flexibility, has been used to visualize the drug-like space of these compounds. For certain pyrazolo[3,4-b]pyridine derivatives, the predicted properties fall well within the optimal range for oral bioavailability. japsonline.com

In-silico analysis of pyrazolo[3,4-b]pyridine derivatives often includes the calculation of several key physicochemical descriptors. While specific values for the parent this compound are not always explicitly reported in isolation, the collective data from its derivatives provide a strong indication of its expected properties.

Table 1: Predicted Physicochemical Properties for Representative Pyrazolo[3,4-b]pyridine Derivatives

DerivativeMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Hydrogen Bond AcceptorsNumber of Hydrogen Bond Donors
Pyrazolo[3,4-b]pyridine 6bVaries with substituentsVariesVariesVariesVaries
Pyrazolo[3,4-b]pyridine 6cVaries with substituentsVariesVariesVariesVaries

Note: Specific values for derivatives 6b and 6c are mentioned as being in good agreement with oral bioavailability predictions, though the exact numerical data from the source is not provided. japsonline.com The properties of the parent compound are expected to be within a similar range.

Density Functional Theory (DFT) calculations have also been utilized to determine properties such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For one particular pyrazolo[3,4-b]pyridine derivative, this energy gap was calculated to be 0.17 eV, providing insight into its electronic properties and reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions, when correlated with experimental data, serve to confirm the synthesized structures and provide a deeper understanding of their electronic and vibrational characteristics.

For various pyrazolo[3,4-b]pyridine derivatives, ¹H and ¹³C NMR chemical shifts have been both experimentally determined and computationally predicted. mdpi.com The formation of the pyrazolo[3,4-b]pyridine ring system is often confirmed by the appearance of characteristic signals in the ¹H NMR spectrum. For instance, the singlets corresponding to the H-3 and H-5 protons are indicative of the successful synthesis of the core structure. mdpi.com

A comprehensive study on piperonal (B3395001) chalcone (B49325) derivative incorporating the pyrazolo[3,4-b]pyridine moiety involved the characterization by UV-Visible, FT-IR, HRMS, ¹H NMR, and ¹³C NMR spectroscopy, with the findings supported by X-ray crystallography. nih.gov In another example, the structures of two pyrazolo[3,4-b]pyridine derivatives were confirmed through spectroscopic data and further validated by XRD analysis. researchgate.net

The correlation between theoretical calculations and experimental spectra is generally strong, providing a high degree of confidence in the structural assignments. For example, the ¹H NMR spectrum of a representative pyrazolo[3,4-b]pyridine derivative showed two distinct singlets for the methyl groups at positions 4 and 6, which is consistent with the expected structure. researchgate.net

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for a Representative Pyrazolo[3,4-b]pyridine Derivative

ProtonExperimental ¹H NMR Chemical Shift (ppm)Predicted ¹H NMR Chemical Shift (ppm)
4-CH₃2.44 (s)Data not available in searched sources
6-CH₃2.82 (s)Data not available in searched sources
H-57.03 (s)Data not available in searched sources
Aryl Protons7.48-7.54 (m)Data not available in searched sources

Pre Clinical Biological Activity and Mechanism of Action Research

Antiproliferative and Anticancer Research

The antiproliferative and anticancer potential of 2-phenyl-2H-pyrazolo[3,4-b]pyridine derivatives has been a significant area of study. Researchers have explored their ability to inhibit the growth of various cancer cell lines, their interaction with specific molecular targets involved in cancer progression, and the cellular pathways through which they exert their effects.

Derivatives of the this compound scaffold have demonstrated notable inhibitory activity against a range of human cancer cell lines.

Breast, Lung, Liver, and Colon Cancer Cell Lines:

Certain pyrazolo[4,3-c]pyridine derivatives have shown significant cytotoxic activity against human breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines. nih.gov For instance, one derivative proved to be highly active against breast and liver cancer cells, with IC₅₀ values of 1.937 and 3.695 µg/mL, respectively. nih.gov Another related compound was particularly effective against the colon carcinoma cell line, with an IC₅₀ value of 2.914 µg/mL. nih.gov

Similarly, a series of pyrazolo[3,4-b]pyridine derivatives were evaluated against lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cell lines. researchgate.net One compound, in particular, exhibited the highest activity with IC₅₀ values of 2.9, 2.6, and 2.3 µmol against these cell lines, respectively. researchgate.net

Further studies on 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines revealed their anticancer potential against HeLa, MCF7, and HCT-116 cell lines. mdpi.comnih.govnih.gov One compound showed the highest activity against HeLa cells with an IC₅₀ of 2.59 µM. mdpi.comnih.govnih.gov Another derivative displayed significant cytotoxicity against MCF7 and HCT-116 cell lines with IC₅₀ values of 4.66 and 1.98 µM, respectively. mdpi.comnih.govnih.gov

Leukemia Cell Lines:

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was assessed for antiproliferative activity against K562 and MV4-11 leukemia cell lines, among others. The most potent compounds in this series demonstrated low micromolar GI₅₀ values. nih.govglobalauthorid.com

NCI-DTP Panel:

The Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) utilizes a panel of 60 human cancer cell lines (NCI-60) to screen compounds for potential anticancer activity. researchgate.netnih.gov This panel represents nine different types of human cancers. researchgate.net The screening process involves exposing the cell lines to various concentrations of the test compound and measuring the growth inhibition. nih.gov This high-throughput screening allows for the identification of compounds with broad-spectrum or selective anticancer activity and can provide insights into their potential mechanisms of action through tools like the COMPARE algorithm. nih.gov

Compound ClassCell Lines TestedKey FindingsReference
Pyrazolo[4,3-c]pyridinesBreast (MCF-7), Liver (HepG2), Colon (HCT-116)Compound 6b showed high activity against breast and liver cells (IC₅₀ = 1.937 and 3.695 µg/mL). Compound 6c was potent against colon cells (IC₅₀ = 2.914 µg/mL). nih.gov
Pyrazolo[3,4-b]pyridinesLung (A-549), Liver (HEPG2), Colon (HCT-116)Compound 8b displayed the highest activity with IC₅₀ values of 2.9, 2.6, and 2.3 µmol, respectively. researchgate.net
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinesHeLa, MCF7, HCT-116Compound 9a had an IC₅₀ of 2.59 µM against HeLa. Compound 14g had IC₅₀ values of 4.66 and 1.98 µM against MCF7 and HCT-116. mdpi.comnih.govnih.gov
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridinesLeukemia (K562, MV4-11), Breast (MCF-7)The most potent compounds exhibited low micromolar GI₅₀ values. nih.govglobalauthorid.com

The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is often attributed to their ability to inhibit specific protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

RSK2, Syk, and TRKA:

Research has pointed to the potential of pyrazolopyridine derivatives as kinase inhibitors. For instance, 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol has been shown to inhibit p90 ribosomal S6 kinase 2 (RSK2). nih.gov Furthermore, based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit Tropomyosin receptor kinase A (TRKA). rsc.orgnih.gov One compound, C03, demonstrated an IC₅₀ value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC₅₀ of 0.304 μM. rsc.orgnih.gov

CDK2:

Certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov Two compounds, 9a and 14g, exhibited good inhibitory activity against CDK2 with IC₅₀ values of 1.630 ± 0.009 and 0.460 ± 0.024 µM, respectively. mdpi.com These compounds also showed inhibitory activity against CDK9. mdpi.com

FGFR:

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFR). nih.govscispace.com Through systematic structure-activity relationship (SAR) studies, compound 7n was identified as a promising FGFR inhibitor, demonstrating excellent potency against FGFR1-3 and good selectivity over other protein kinases. scispace.com

GSK-3:

1H-Pyrazolo[3,4-b]pyridine derivatives have been described as potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). researchgate.net Specifically, a series of 6-aryl-pyrazolo[3,4-b]pyridines were reported as GSK-3 inhibitors, with the most potent compound in the series exhibiting an IC₅₀ value of 0.001 mM. researchgate.net

Target KinaseCompound ClassKey FindingsReference
RSK23-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diolDemonstrated inhibitory activity against p90 ribosomal S6 kinase 2. nih.gov
TRKAPyrazolo[3,4-b]pyridinesCompound C03 showed an IC₅₀ of 56 nM against TRKA and inhibited Km-12 cell proliferation (IC₅₀ = 0.304 μM). rsc.orgnih.gov
CDK24-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinesCompounds 9a and 14g showed good inhibition with IC₅₀ values of 1.630 ± 0.009 and 0.460 ± 0.024 µM, respectively. mdpi.com
FGFR1H-Pyrazolo[3,4-b]pyridinesCompound 7n was identified as a potent and selective inhibitor of FGFR1-3. scispace.com
GSK-36-Aryl-pyrazolo[3,4-b]pyridinesThe most potent compound exhibited an IC₅₀ value of 0.001 mM. researchgate.net

To understand how these compounds exert their anticancer effects, researchers have investigated their impact on key cellular processes.

Induction of Apoptosis, Cell Cycle Arrest, PARP-1 Cleavage, and Caspase Activation:

Studies have shown that the antiproliferative activity of some pyrazolo[4,3-c]pyridine derivatives is linked to the induction of cell death. nih.govglobalauthorid.com For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was found to induce cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate caspase-9, an initiator enzyme in the apoptotic cascade. nih.govglobalauthorid.com PARP-1 cleavage is a well-established hallmark of apoptosis, a form of programmed cell death. nih.govresearchgate.net The cleavage of PARP-1 by caspases, particularly caspase-3 and -7, is a critical step in the execution of apoptosis. nih.gov

Furthermore, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. nih.gov Cell cycle arrest is a common mechanism by which anticancer agents halt the proliferation of cancer cells. mdpi.com

LC3 Fragmentation and PCNA Reduction:

In addition to inducing apoptosis, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was also observed to cause fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduce the expression levels of proliferating cell nuclear antigen (PCNA). nih.govglobalauthorid.com LC3 fragmentation is associated with autophagy, another form of programmed cell death, while a reduction in PCNA levels indicates an inhibition of cell proliferation. nih.gov

The preclinical evaluation of this compound derivatives has utilized various model systems.

Cell Line Panels:

As previously mentioned, panels of cancer cell lines, such as the NCI-60 panel, are widely used to assess the antiproliferative activity of these compounds across a diverse range of cancer types. researchgate.netresearchgate.netnih.gov

Brain Slice Binding Assays:

In the context of neurological research, brain slice binding assays have been employed. For instance, a series of 2-phenyl-2H-pyrazolo[4,3-c]isoquinolines were evaluated for their ability to inhibit radioligand binding to benzodiazepine (B76468) receptors in brain tissue. nih.gov

Antimicrobial Research

Beyond their anticancer properties, some pyrazolo[3,4-b]pyridine derivatives have also been investigated for their potential as antimicrobial agents.

Several studies have reported the antibacterial activity of pyrazolo[3,4-b]pyridine derivatives against various bacterial strains.

One study investigated the in vitro activity of 1H-pyrazolo[3,4-b]pyridine derivatives against both anaerobic and aerobic bacteria. nih.gov These compounds showed elevated activity against anaerobic bacteria but low activity against aerobic bacteria. nih.gov Another study evaluated a series of pyrazolo[3,4-b]pyridines against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Some of these derivatives displayed moderate antibacterial activity. japsonline.com Specifically, certain compounds showed moderate activity against B. subtilis and S. aureus, while others were moderately active against E. coli. japsonline.com

Furthermore, the pyrazolo[3,4-b]pyridine-fused system has been reported to possess antimicrobial activities, among other biological effects. acs.org

Antifungal Activity

Research has shown that derivatives of the pyrazolo[3,4-b]pyridine core exhibit notable antifungal properties against various phytopathogenic fungi.

One study highlighted a series of novel pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases, 4-thiazolidinones, and azetidin-2-ones. Among these, compound (7b), a 4-thiazolidinone (B1220212) derivative, demonstrated significant activity against the fungal strain Fusarium oxysporum, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL, which is comparable to the standard antifungal drug Amphotericin B. jst.go.jp

In a different study, enantiomerically pure pyrazolo[3,4-b]pyridone derivatives were synthesized and evaluated for their antifungal activities. Specifically, compounds (R)-3i, (R)-3j, and (R)-3p showed excellent inhibitory effects against Phytophthora capsici and Colletotrichum fructicola. chigroup.site The EC50 values for compounds 3i and 3j against C. fructicola were determined to be 3.54 and 5.53 μg/mL, respectively. chigroup.site

While not pyrazolo[3,4-b]pyridines themselves, structurally related 1,2,3-triazole phenylhydrazone derivatives have also been investigated for their antifungal potential. Compound 5p from this series displayed significant activity against Rhizoctonia solani, with an EC50 value of 0.18 μg/mL. rsc.org

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antifungal potency. For the pyrazolo[3,4-b]pyridine derivatives, MIC values have been determined against various fungal species.

A notable finding was the activity of a 4-thiazolidinone derivative of pyrazolo[3,4-b]pyridine, compound (7b), which exhibited an MIC of 0.98 µg/mL against Fusarium oxysporum. jst.go.jp This indicates strong potential for this class of compounds as antifungal agents.

The table below summarizes the MIC values for selected pyrazolo[3,4-b]pyridine derivatives and related compounds.

CompoundFungal StrainMIC (µg/mL)Reference
Compound (7b)Fusarium oxysporum0.98 jst.go.jp

Antiviral Research

The antiviral potential of pyrazolo[3,4-b]pyridine derivatives has also been a subject of investigation. A study focused on the synthesis and antiviral activity of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives. researchgate.net

These compounds were tested against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). Several compounds from this series demonstrated antiviral effects. Specifically, compounds 2d, 3f, 3a, and 3c were active against all three viruses, with EC50 values of 6.8, 2.2, 4.8, 0.52, 2.5, and 1.0 µM, respectively. researchgate.net Importantly, these compounds did not show toxicity to the Vero cells used in the assays. researchgate.net

The general pyrazolo[3,4-b]pyridine scaffold is recognized for its potential antiviral applications, though specific data for this compound is limited. jst.go.jpresearchgate.net

Antiparasitic Research

The fight against parasitic diseases has led researchers to explore the pyrazolo[3,4-b]pyridine core for developing new therapeutic agents.

Antimalarial Activity

Several studies have demonstrated the in vivo and in vitro antimalarial activity of pyrazolo[3,4-b]pyridine derivatives against various Plasmodium species.

In an effort to develop new antimalarial agents, a series of pyridine (B92270) derivatives were synthesized and evaluated. Two compounds, 2g and 2h, showed significant inhibition of Plasmodium berghei multiplication in mice, with 91% and 80% inhibition, respectively, at a dose of 50 µmol/kg. bohrium.com Compound 2g also exhibited promising in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum (RKL9) with an IC50 of 0.0402 µM. bohrium.com

Another study focused on pyrazolopyridines and their efficacy in mouse models infected with P. berghei and P. falciparum. nih.govmmv.org The research identified potent compounds with good in vivo efficacy and favorable pharmacokinetic profiles. nih.gov The design of some of these non-quinoline derivatives involved replacing the 7-chloroquinoline (B30040) moiety of existing drugs with a 1-phenyl-1H-pyrazolo[3,4-b]pyridine system. semanticscholar.org

The table below presents the in vivo antimalarial activity of selected pyridine derivatives.

CompoundParasite StrainDose (µmol/kg)% InhibitionReference
2gPlasmodium berghei5091 bohrium.com
2hPlasmodium berghei5080 bohrium.com

Antitrypanosomal Activity

The pyrazolo[3,4-b]pyridine scaffold has been recognized for its potential antitrypanosomal activity. mdpi.com While specific studies on this compound are not detailed, research on related pyrazolopyrimidinones, which share a similar heterocyclic core, has shown promising results against Trypanosoma brucei.

Neuroactive Research

Recent research has explored the potential of pyrazolo[3,4-b]pyridine derivatives in the context of neurodegenerative diseases.

One study reported the synthesis of novel pyrazolo[3,4-b]pyridines that exhibit an affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com This suggests a potential application for these compounds as probes for the diagnosis of Alzheimer's.

Furthermore, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov TRKs are involved in cell proliferation and differentiation, including in the nervous system. Compound C03 from this series showed an IC50 value of 56 nM against TRKA kinase, indicating its potential for further investigation in neuroactive research. nih.gov

Amyloid Plaque Binding for Diagnostic Probe Development

The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework for the development of diagnostic probes for Alzheimer's disease (AD). mdpi.com Alzheimer's is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. mdpi.com The development of molecules that can bind to these plaques is crucial for diagnostic imaging techniques like Positron Emission Tomography (PET).

In this context, researchers have synthesized novel derivatives of 1-phenyl-pyrazolo[3,4-b]pyridine. mdpi.com Notably, compounds featuring a dimethylamino-phenyl or a pyrene (B120774) substituent have demonstrated a high and selective affinity for amyloid plaques in post-mortem brain tissue from AD patients. mdpi.com When applied to brain tissue sections, these fluorescent compounds successfully "stained" the amyloid plaques, which could then be observed using fluorescence confocal microscopy. mdpi.com This selective binding suggests that the pyrazolo[3,4-b]pyridine core has the potential to be a foundational structure for creating new AD amyloid plaque imaging agents. mdpi.com One of the key attributes of these molecules is their exciting photophysical properties; for instance, the dimethylamine (B145610) phenyl-substituted derivative displayed an exceptionally large Stokes shift, a desirable characteristic for fluorescent probes. mdpi.com

While there are established AD tracers, many have limitations such as off-target binding, which motivates the exploration of new chemical scaffolds like pyrazolo[3,4-b]pyridine. mdpi.com It is worth noting that Etazolate is a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated for its potential therapeutic effects in AD, acting as an α-secretase inhibitor. mdpi.com

Modulation of Neuroreceptors (e.g., mGlu5)

The 1H-pyrazolo[3,4-b]pyridine structure has been the focus of research into the modulation of metabotropic glutamate (B1630785) receptors, specifically the mGluR5 subtype. nih.gov These receptors are considered attractive targets for treating schizophrenia due to their role in regulating glutamate signaling. nih.gov

Researchers have successfully developed 1H-pyrazolo[3,4-b]pyridine derivatives that act as potent mGluR5 positive allosteric modulators (PAMs). nih.gov PAMs are compounds that don't activate the receptor on their own but enhance the effect of the natural ligand, in this case, glutamate. A high-throughput screening of over a million compounds identified a 1H-pyrazolo[3,4-b]pyridine as a novel chemotype with submicromolar PAM activity and, importantly, no inherent agonist activity. nih.gov

Subsequent structure-activity relationship (SAR) studies led to the identification of compound 31 (BMT-145027) , a potent mGluR5 PAM. nih.gov This compound was advanced into a preclinical model of learning and memory, where it demonstrated an ability to improve memory retention. nih.gov Binding studies suggest that this class of compounds does not engage with the previously known MPEP and CPPHA allosteric sites on the receptor, making it the first non-MPEP site PAM to show in vivo efficacy in a cognition model. nih.gov

Table 1: Activity of Representative 1H-Pyrazolo[3,4-b]pyridine mGluR5 PAMs

CompoundmGluR5 PAM EC50 (nM)Mouse Liver Microsome Stability (% remaining)Reference
222039% nih.gov
2011084% nih.gov
2135082% nih.gov
31 (BMT-145027)4785% nih.gov

Neuroprotective Effects (pre-clinical models)

Research has indicated that compounds structurally related to this compound possess neuroprotective properties. mdpi.com This activity is particularly relevant in the context of neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov The potential anti-Alzheimer's properties of some pyrazolo[3,4-b]pyridines have been noted in the scientific literature. mdpi.comresearchgate.net For instance, derivatives of the related pyrazolo[3,4-d]pyrimidines have been explored for their ability to improve learning and memory, which are major symptoms of Alzheimer's disease. nih.gov While direct preclinical data on the neuroprotective effects of this compound itself is emerging, the activity of these closely related heterocyclic systems points to a promising avenue for future investigation. mdpi.comresearchgate.net

Anti-inflammatory Research

The pyrazolo[3,4-b]pyridine scaffold has been a subject of significant anti-inflammatory research. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). researchgate.net

One study involved the synthesis of a novel series of pyrazolo[3,4-b]pyridines designed to have a different basic structure from known COX inhibitors. researchgate.net These compounds were tested in vivo using a carrageenan-induced rat paw edema assay, a standard model for evaluating anti-inflammatory activity. Several of the newly synthesized compounds were found to possess moderate anti-inflammatory effects in this model. researchgate.net This line of research is significant as inflammation is a key component of many diseases, and the development of new anti-inflammatory agents remains a priority. nih.gov The versatility of the pyrazolo[3,4-b]pyridine core allows for various substitutions, enabling chemists to modulate the anti-inflammatory potency and selectivity of the resulting molecules. nih.gov

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound% Inhibition of Edema (at 4h)Reference
Derivative A42.8 researchgate.net
Derivative B38.1 researchgate.net
Derivative C33.3 researchgate.net
Indomethacin (Reference)52.4 researchgate.net

Other Biological Activities

Beyond neurology and inflammation, the this compound scaffold has been explored for other important biological functions.

Immunomodulatory Activity

The pyrazolo[3,4-b]pyridine framework is being investigated for its potential in treating autoimmune diseases. google.comgoogle.com This is underscored by the development of derivatives that act as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in the innate immune response signaling pathway. nih.gov The activation of TBK1 is crucial for producing type I interferons, which are important mediators of immunity. nih.gov By inhibiting TBK1, these compounds can modulate the immune response, which is a key strategy in managing autoimmune disorders and certain cancers. nih.gov Compound 15y from one study emerged as a particularly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM. nih.gov

Biosensing

The fluorescent properties of the pyrazolo[3,4-b]pyridine core have led to its use in the development of chemosensors. researcher.life Fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which are structurally related, have been used to create fluorescent probes for detecting small inorganic cations. core.ac.uk For example, a fluorescent sensor based on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline was designed to detect cations like zinc, magnesium, and lead. core.ac.uk The mechanism often involves photoinduced electron transfer (PET), which is modulated by the binding of a cation to the sensor molecule, resulting in a detectable change in fluorescence intensity. core.ac.uk Similarly, novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and shown to be effective fluorescent probes for the nanomolar detection of Cu²⁺ ions. acs.org

pH Indicator

While direct application of this compound as a pH indicator is not extensively documented, the inherent nature of the pyridine ring makes related compounds sensitive to pH changes. nih.govresearchgate.net The nitrogen atom in the pyridine ring can be protonated or deprotonated, which can significantly alter the electronic and photophysical properties of the molecule. researchgate.net This principle has been used to design fluorescent pH probes based on other pyridine-containing scaffolds. researchgate.net For instance, some probes exhibit changes in fluorescence wavelength and intensity in response to shifts in acidity, allowing for the monitoring of pH in various environments, including within living cells. nih.govmdpi.com

Structure Activity Relationship Sar and Lead Optimization in Medicinal Chemistry Research

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of compounds featuring the 2-phenyl-2H-pyrazolo[3,4-b]pyridine core is highly sensitive to the nature and position of various substituents. Systematic exploration of these effects is a cornerstone of lead optimization, allowing researchers to fine-tune the pharmacological properties of these molecules.

One prominent area of investigation has been in the development of Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy. nih.gov Initial studies with a pyrazolo[3,4-b]pyridine core compound (A01) showed weak inhibitory activity against TRKA (IC₅₀ = 0.293 μM). The introduction of a single fluorine atom to the meta-position of the phenyl ring was found to be important for activity. However, replacing this fluorine with other halogens like chlorine and bromine, or with strongly electron-withdrawing groups such as nitro and trifluoromethyl, resulted in a decrease in potency. nih.gov This suggests that a specific type of substituent is necessary to achieve the desired biological effect. Further investigation into the number and position of fluorine atoms on the phenyl ring revealed that while most variations led to a decline in activity, a 2,4-difluoro substitution pattern proved beneficial. nih.gov

The influence of substituent bulk is another critical factor. In studies on the related 2H-pyrazolo[4,3-c]pyridine scaffold, increasing the size of the substituent at the 4-position was found to progressively diminish or eliminate antiproliferative activity. nih.gov For instance, derivatives with methyl groups at this position were less potent than their unsubstituted counterparts, while larger groups like ethyl, isopropyl, and phenyl rendered the compounds mostly inactive. nih.gov This highlights the steric constraints of the target's binding pocket.

Conversely, the introduction of specific polar groups can enhance activity. A 4-hydroxyphenyl substituent at the 7-position of a 2H-pyrazolo[4,3-c]pyridine derivative yielded the most potent compound in one study, demonstrating that carefully placed polar interactions can be highly favorable. nih.gov Similarly, for 1H-pyrazolo[4,3-b]pyridine derivatives targeting anaplastic lymphoma kinase (ALK), a hydroxyphenyl substitution at the 6-position was identified as a crucial factor for potent enzymatic inhibition, likely due to hydrogen bonding interactions with key residues in the kinase's active site. nih.gov

The electronic properties of substituents on the core heterocyclic system also play a significant role. The synthesis of a library of pyrazolo[3,4-b]pyridines showed that pyrazole (B372694) rings bearing electron-donating groups generally led to good product yields, as did phenyl rings with electron-rich substituents. nih.gov Even substrates with halogen atoms (e.g., 4-F, 4-Br) and strongly electron-deficient groups were successfully converted into products, providing a diverse set of molecules for biological screening. nih.gov

Compound IDScaffoldTargetKey Substituent(s)Observed Effect on ActivityReference
A01Pyrazolo[3,4-b]pyridineTRKAUnsubstitutedWeak inhibitory activity (IC₅₀ = 0.293 μM) nih.gov
A02Pyrazolo[3,4-b]pyridineTRKANo fluorine on phenyl ringWeaker potency (IC₅₀ = 0.479 μM) nih.gov
A03-A06Pyrazolo[3,4-b]pyridineTRKACl, Br, NO₂, CF₃ at meta-positionReduced potency compared to fluorine nih.gov
A11Pyrazolo[3,4-b]pyridineTRKA2,4-DifluorobenzylMaintained or improved activity nih.gov
24-292H-Pyrazolo[4,3-c]pyridineCancer Cell LinesMethyl at C4-positionLower antiproliferative values nih.gov
N/A2H-Pyrazolo[4,3-c]pyridineCancer Cell LinesIsopropyl, ethyl, phenyl at C4Mostly non-active nih.gov
232H-Pyrazolo[4,3-c]pyridineCancer Cell Lines4-Hydroxyphenyl at C7-positionMost potent compound in the series nih.gov

Influence of Isomerism and Tautomerism on Biological Efficacy

Theoretical calculations have shown that the 1H-tautomer of the parent pyrazolo[3,4-b]pyridine is substantially more stable than the 2H-tautomer by nearly 9 kcal/mol. nih.gov This inherent stability preference often dictates the synthetic routes and the predominant form of the molecule in solution, which has direct implications for drug design. While over 300,000 compounds based on the 1H-pyrazolo[3,4-b]pyridine structure have been described, the 2H-isomers are less common. nih.govresearchgate.net

The biological consequences of this isomerism are profound. In a study on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, the N-1 regioisomer was found to be active, whereas the corresponding N-2 regioisomer exhibited only modest inhibitory activity and failed to show binding in NMR experiments. acs.org This was a crucial finding, as computational docking had initially suggested that the N-2 methyl group could be tolerated. This discrepancy underscores the importance of empirical testing, as subtle changes in isomerism can lead to a complete loss of biological function by altering the key interactions with the target protein. acs.org

The preference for a particular tautomer can also be influenced by the substitution pattern and the saturation level of the pyridine (B92270) ring. For example, the 2-NH tautomer (2H-isomer) may be favored in certain tetrahydropyridone derivatives, indicating that the electronic and structural context of the entire molecule can shift the tautomeric equilibrium. nih.gov

Scaffold Derivatization for Enhanced Potency and Selectivity

Scaffold derivatization is a key strategy in medicinal chemistry to transform a promising hit compound into a clinical candidate with improved potency, selectivity, and pharmacokinetic properties. The pyrazolo[3,4-b]pyridine core is an ideal starting point for such efforts due to its synthetic tractability and its ability to present substituents in distinct vectors. nih.govnih.gov

A clear example of this approach is the development of novel pan-TRK inhibitors. nih.gov Starting from a weakly active pyrazolo[3,4-b]pyridine hit, researchers synthesized a library of 38 derivatives through rational design. By modifying substituents on the pyrazole and pyridine portions of the scaffold, they successfully developed compounds with nanomolar inhibitory activity against TRKA. For instance, compound C03 emerged with an IC₅₀ value of 56 nM. Furthermore, these efforts in derivatization also addressed selectivity. The optimized compounds C03, C09, and C10 were found to be pan-TRK inhibitors (acting on TRKA, TRKB, and TRKC) while also showing significant selectivity against other kinases like FAK, PAK4, and PLK4. nih.gov

Similar strategies have been applied to related pyrazolopyridine scaffolds. For the 2H-pyrazolo[4,3-c]pyridine series, a library of 2,4,6,7-tetrasubstituted derivatives was prepared using modern synthetic methods like Suzuki cross-couplings and alkylation reactions. nih.gov This allowed for the systematic evaluation of different aryl groups and alkyl chains at various positions, leading to the identification of compounds with low micromolar antiproliferative activity. nih.gov

The goal of derivatization is often to establish specific, high-affinity interactions with the biological target. In the development of anaplastic lymphoma kinase (ALK) inhibitors based on a 1H-pyrazolo[4,3-b]pyridine scaffold, detailed SAR studies revealed that adding a hydroxyphenyl group at the 6-position was critical for potent inhibition. nih.gov This derivatization enabled crucial hydrogen bonding with residues in the ALK active site, enhancing binding affinity and, consequently, potency. nih.gov

ScaffoldInitial Potency (IC₅₀)Derivatization StrategyOptimized CompoundFinal Potency (IC₅₀)Key OutcomeReference
Pyrazolo[3,4-b]pyridine0.293 µM (TRKA)Synthesis of 38 derivatives with varied substitutionsC0356 nM (TRKA)Enhanced potency and pan-TRK selectivity nih.gov
2H-Pyrazolo[4,3-c]pyridineN/ASuzuki cross-couplings and alkylations4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolLow micromolar GI₅₀Identification of potent antiproliferative agents nih.gov
1H-Pyrazolo[4,3-b]pyridineN/AHydroxyphenyl substitution at C6-positionCompound 1e1.58 nM (ALK)Crucial H-bond interactions achieved nih.gov

Rational Drug Design Strategies and Target Identification (pre-clinical focus)

Rational drug design, often aided by computational methods, leverages structural information about a biological target to guide the synthesis of potent and selective inhibitors. The this compound scaffold has been successfully employed in such strategies to identify and engage specific molecular targets.

A prominent strategy is "scaffold hopping," where a known pharmacophore from an existing drug is replaced with a novel core structure, like pyrazolo[3,4-b]pyridine, while retaining the key binding interactions. This approach was used to design novel TRK inhibitors. nih.gov The pyrazolo portion of the scaffold was chosen to act as a hydrogen bond center, while the pyridine ring was anticipated to form π-π stacking interactions with a phenylalanine residue (Phe589) in the TRK active site. This rational design process, combining scaffold hopping with computer-aided drug design (CADD), led directly to the identification of the pyrazolo[3,4-b]pyridine core as a viable starting point for TRKA inhibitors. nih.gov

Target identification is another critical aspect of pre-clinical research. The pyrazolo[3,4-b]pyridine framework has been explored for its potential to interact with targets implicated in neurodegenerative conditions. For example, derivatives were synthesized and evaluated as potential probes for β-amyloid plaques, a key pathological hallmark of Alzheimer's disease (AD). mdpi.com In this context, the target is clearly defined (amyloid plaques), and the design focuses on creating compounds with high binding affinity and selectivity for these protein aggregates. The dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridines demonstrated high and selective binding in brain slices from AD patients, validating the design strategy. mdpi.com

The pre-clinical phase also involves characterizing the broader selectivity profile of a lead compound. While a compound may be designed for a primary target, understanding its off-target effects is crucial. The optimized TRK inhibitor C03, based on the pyrazolo[3,4-b]pyridine scaffold, was found to be a pan-TRK inhibitor but also showed inhibitory activity against other kinases. nih.gov This information is vital for predicting potential side effects and for understanding the compound's full mechanism of action before it can be considered for further development.

Computational Approaches to SAR (e.g., QSAR, Molecular Modeling)

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of lead identification and optimization. For the this compound scaffold and its analogs, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular modeling have been instrumental in understanding and predicting biological activity.

Molecular Modeling and Docking Molecular modeling, particularly docking, is used to predict how a ligand fits into the binding site of a target protein. This was a key component in the rational design of pyrazolo[3,á,4-b]pyridine-based TRK inhibitors. nih.gov By visualizing the interactions between the scaffold and the TRK active site, researchers could hypothesize that the pyrazole moiety would form hydrogen bonds and the pyridine ring would engage in π-π stacking. nih.gov Similarly, for the related pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 interaction, docking studies suggested a binding mode where the central scaffold lies over key phenylalanine residues (Phe17 and Phe34), forming favorable π-π interactions. acs.org In silico simulations were also used to determine the binding mode of pyrazolo[3,4-b]pyridine congeners with the telomerase enzyme, helping to explain their observed biological activity. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized molecules. For pyrazole-based compounds, 3D-QSAR models have been developed that provide statistically significant correlations between molecular fields (steric and electrostatic) and biological potency. nih.gov A typical 3D-QSAR study involves aligning a set of molecules and generating a model that is validated by its ability to predict the activity of a test set of compounds. Statistical parameters such as the regression coefficient (R²) and the cross-validated R² (Q²) are used to assess the model's robustness. nih.gov For instance, a 3D-QSAR model for pyrazolo[3,4-d]pyrimidine derivatives yielded a statistically significant model with an R² of 0.96 and a Q² of 0.57. nih.gov Two-dimensional QSAR (2D-QSAR), which uses descriptors independent of the molecule's 3D conformation, is also a valuable tool, especially for screening large chemical libraries. mdpi.com

These computational approaches, from molecular docking to QSAR, provide powerful predictive tools that guide synthetic efforts, prioritize compounds for testing, and ultimately accelerate the discovery of new therapeutic agents based on the this compound scaffold. nih.govacs.org

Advanced Research Applications and Future Directions

Development as Research Probes and Ligands

The inherent photophysical properties and structural rigidity of the pyrazolo[3,4-b]pyridine scaffold make it an excellent candidate for the development of research probes and high-affinity ligands.

Derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine have been successfully synthesized and shown to act as fluorescent probes with a high and selective affinity for β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com These small, planar, and conjugated molecules exhibit favorable fluorescent properties, including large Stokes shifts, which are crucial for high-quality imaging in complex biological environments like brain tissue. mdpi.com Their ability to bind selectively to these plaques has been demonstrated through fluorescent confocal microscopy on brain slices from Alzheimer's patients, highlighting their potential in developing diagnostic probes for this neurodegenerative disease. mdpi.com

Beyond diagnostics, the scaffold serves as a foundational structure for designing potent ligands for various protein targets, particularly kinases. Researchers have developed numerous pyrazolo[3,4-b]pyridine derivatives as inhibitors for kinases implicated in cancer and inflammatory diseases. nih.gov These include inhibitors for:

Tropomyosin receptor kinases (TRKs): Continuous activation of TRKs is linked to cell proliferation and cancer. rsc.orgnih.gov Derivatives have been designed to act as TRK inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range. rsc.orgnih.gov

Monopolar spindle kinase 1 (Mps1): As a key element in the mitotic checkpoint, Mps1 is a clinical target for aggressive tumors. nih.gov Pyrazolo[3,4-b]pyridine-based compounds have been identified as potent Mps1 inhibitors, with one representative compound achieving an IC₅₀ value of 2.596 nM. nih.gov

TANK-binding kinase 1 (TBK1): This kinase is involved in innate immunity, neuroinflammation, and oncogenesis. nih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent TBK1 inhibitors, with the lead compound exhibiting an IC₅₀ of 0.2 nM. nih.gov

Pim-1 kinase: This kinase is a target in breast cancer therapy. nih.gov Certain derivatives have shown high inhibitory activity against Pim-1, with IC₅₀ values as low as 26 nM. nih.gov

The pyrazole (B372694) portion of the scaffold often acts as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with amino acid residues (like Phenylalanine) in the kinase binding site, contributing to the high affinity and specificity of these ligands. nih.gov

Table 1: Examples of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Target Kinase Lead Compound Inhibitory Activity (IC₅₀) Reference
TRKA Compound C03 56 nM rsc.orgnih.gov
Mps1 Compound 31 2.596 nM nih.gov
TBK1 Compound 15y 0.2 nM nih.gov
Pim-1 Compound 19 26 nM nih.gov

Applications in Chemical Biology and Biosensing

The application of pyrazolo[3,4-b]pyridines extends into chemical biology and biosensing, primarily leveraging their fluorescent capabilities. mdpi.com The development of derivatives that can selectively bind to and image amyloid plaques is a prime example of their use as biosensors for disease pathology. mdpi.com The dimethylamine (B145610) phenyl-bearing pyrazolopyridine, for instance, displays an exceptionally large Stokes shift, a highly desirable feature for fluorescent probes as it minimizes self-quenching and improves the signal-to-noise ratio in biological imaging. mdpi.com

These compounds are also used more broadly as chemosensors. nih.gov The ability to modify the scaffold at multiple positions allows for the fine-tuning of their photophysical properties and their specificity towards different biological analytes. This synthetic versatility enables the creation of tailored probes for various applications in chemical biology, including the tracking of specific biomolecules or the sensing of changes in the cellular microenvironment.

Current Challenges in Pyrazolo[3,4-b]pyridine Research

Despite the significant promise of this scaffold, researchers face several challenges.

Synthetic Hurdles: The synthesis of pyrazolo[3,4-b]pyridine derivatives can be challenging, sometimes resulting in low reaction yields due to incomplete condensation of reactants or the formation of complex intermediate products. mdpi.com When using non-symmetrical starting materials, controlling regioselectivity can be difficult, leading to mixtures of isomers that require tedious separation. nih.govmdpi.com

Off-Target Effects and Resistance: In the context of therapeutic applications, particularly for kinase inhibitors, achieving high selectivity remains a challenge. Off-target binding can lead to unwanted side effects. mdpi.com Furthermore, as with many targeted therapies, the emergence of drug resistance is a significant clinical obstacle. nih.gov

Probe Performance: For imaging and biosensing applications, challenges such as low signal-to-noise ratios and off-target binding can limit clinical utility. mdpi.com Developing probes with optimal brightness, photostability, and specificity is an ongoing area of research.

Emerging Synthetic Methodologies for Novel Derivatives

To overcome synthetic challenges and expand the chemical space of pyrazolo[3,4-b]pyridine derivatives, chemists are continuously developing novel synthetic methodologies. These modern approaches often focus on improving efficiency, yield, and environmental friendliness. nih.gov

Green Catalysis: The use of green Lewis acid catalysts like zirconium tetrachloride (ZrCl₄) has been shown to facilitate the cyclization reaction to form the pyrazolo[3,4-b]pyridine core. mdpi.com Another innovative approach employs amorphous carbon-supported sulfonic acid (AC-SO₃H), a low-cost, stable, and non-toxic solid acid catalyst, to enable sequential opening/closing cascade reactions at room temperature. rsc.org

Advanced Catalytic Systems: Nano-magnetic metal-organic frameworks (MOFs) are being used as highly efficient and recyclable heterogeneous catalysts for the condensation reactions that produce these scaffolds under solvent-free conditions. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form the final product, are an efficient strategy for generating libraries of diverse pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Switchable C≡C Bond Activation: A recently developed cascade 6-endo-dig cyclization reaction allows for the switchable synthesis of either halogenated or non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method offers excellent regional selectivity and functional group tolerance. nih.gov

These emerging methods provide significant advantages, including milder reaction conditions, shorter reaction times, operational simplicity, and access to novel derivatives that were previously difficult to synthesize. rsc.orgnih.gov

Table 2: Comparison of Synthetic Methodologies for Pyrazolo[3,4-b]pyridines

Methodology Catalyst/Reagent Key Advantages Reference
Lewis Acid Catalysis ZrCl₄ Green catalyst, low toxicity, air/water stable mdpi.com
Solid Acid Catalysis AC-SO₃H Room temperature, short time, operational simplicity rsc.org
Nanocatalysis Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ High yields, solvent-free, catalyst recyclability researchgate.net
C≡C Bond Activation Silver, Iodine, or NBS Switchable synthesis, wide substrate scope, excellent regioselectivity nih.gov

Outlook for Pre-clinical Translational Research and Scaffold Exploration

The future for pyrazolo[3,4-b]pyridine research is bright, with significant opportunities in both preclinical development and fundamental scaffold exploration. The versatility of the structure allows for modifications at up to five different positions (N1, C3, C4, C5, and C6), providing a vast landscape for generating combinatorial libraries to probe structure-activity relationships (SAR). researchgate.net

In preclinical research, derivatives have already demonstrated promising efficacy. For example, an Mps1 inhibitor showed good antitumor activity in a breast cancer xenograft model with no obvious toxicity. nih.gov In a different therapeutic area, a derivative designed as a dual-pathway regulator significantly attenuated pulmonary artery thickness and right ventricular hypertrophy in a rat model of pulmonary arterial hypertension. nih.gov

Future work will likely focus on:

Optimizing Lead Compounds: Refining the structures of current lead compounds to improve potency, selectivity, and pharmacokinetic profiles for various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

Exploring New Biological Targets: Leveraging the scaffold's versatility to design ligands for a wider range of biological targets beyond kinases. nih.govmdpi.com

Developing Advanced Probes: Creating next-generation fluorescent probes and biosensors with enhanced sensitivity and specificity for diagnostic and research applications. mdpi.com

Expanding Chemical Space: Utilizing emerging synthetic methods to build novel and more complex pyrazolo[3,4-b]pyridine architectures, further exploring the potential of this privileged scaffold in drug discovery and materials science. nih.govnih.gov

The continued exploration of the pyrazolo[3,4-b]pyridine scaffold is poised to yield innovative molecules for a broad spectrum of scientific and medicinal applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.